molecular formula C8H16O3 B138008 Ethyl 2-hydroxy-4-methylvalerate, (2R)- CAS No. 60856-83-9

Ethyl 2-hydroxy-4-methylvalerate, (2R)-

Cat. No. B138008
CAS RN: 60856-83-9
M. Wt: 160.21 g/mol
InChI Key: QRHOWVDPHIXNEN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-4-methylvalerate, (2R)-, is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the synthesis and properties of similar esters and their enantiomers. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a closely related compound that serves as a precursor in the synthesis of pharmacologically valuable products, such as L-carnitine .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods, as seen in the preparation of (R)-CHBE, which is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) using a catalytic complex . Similarly, the synthesis of (R)-2-methyl tryptophan ethyl ester is achieved through a highly enantioselective synthesis using a chiral auxiliary . These methods highlight the importance of chirality and the use of specific catalysts or auxiliaries in achieving the desired enantiomer of a compound.

Molecular Structure Analysis

The molecular structure of compounds can significantly influence their synthesis and properties. For example, the molecular structure of rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride is reported to crystallize in an indenyl-backward conformation, which affects its catalytic activity in polymerization reactions . Similarly, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline is determined by single-crystal X-ray diffraction analysis, which reveals intermolecular hydrogen bonds that contribute to its supramolecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are often complex and require careful optimization. For instance, the asymmetric hydrogenation of ECAA to produce (R)-CHBE involves various solvent phases and temperature conditions to achieve high enantioselectivity and conversion rates . The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin includes steps such as ring-opening, alcoholysis, protection, cyanidation, and deprotection, each contributing to the overall yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like ethyl 2-hydroxy-4-methylvalerate, (2R)-, can be inferred from related compounds. For example, the enantioselective synthesis of (R)-CHBE is characterized by high enantioselectivity and specific activation energies, which are influenced by the solvent system and the presence of ionic liquids . The crystal structure and hydrogen bonding patterns of the pyrrolidine derivative also suggest specific physical properties such as solubility and melting point .

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate) Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential application of various chemical processes, including glycolysis, where ethyl 2-hydroxy-4-methylvalerate could potentially serve as a precursor or solvent in the breakdown and repolymerization of PET. This approach not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, illustrating a sustainable method for recycling plastics (Karayannidis & Achilias, 2007).

Biodegradation of Ether Oxygenates The biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, involve microbial processes that might relate to the metabolism and environmental impact of compounds like ethyl 2-hydroxy-4-methylvalerate. Understanding these biodegradation pathways could inform environmental remediation strategies and the ecological safety of chemical use in various applications (Thornton et al., 2020).

Ethyl Glucuronide as a Biomarker Research into ethyl glucuronide (EtG), a stable ethanol metabolite, provides insight into the use of similar ethyl-based compounds for medical and forensic applications. Understanding the metabolism and storage of EtG in biological matrices could extend to the study of ethyl 2-hydroxy-4-methylvalerate's behavior in biological systems, offering potential applications in diagnostics and forensic science (Triolo et al., 2022).

Sterilization of Medical Devices The use of ethylene oxide (EO) for the sterilization of medical devices demonstrates the utility of ethyl-based compounds in healthcare. Ethyl 2-hydroxy-4-methylvalerate could potentially find application in similar sterilization processes, where its chemical properties might offer advantages in terms of efficacy, safety, or environmental impact (Mendes, Brandão, & Silva, 2007).

Safety And Hazards

Ethyl 2-hydroxy-4-methylvalerate, (2R)- is classified under GHS07 for safety . The hazard statements include H319-H412 . The precautionary statements are P264-P273-P280-P305+P351+P338-P337+P313-P501 .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOWVDPHIXNEN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-methylvalerate, (2R)-

CAS RN

60856-83-9
Record name Ethyl 2-hydroxy-4-methylvalerate, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.